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Compound of Interest

Compound Name: CCG258208 hydrochloride

Cat. No.: B10818824

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the target specificity and

selectivity of CCG258208 hydrochloride, a potent and selective inhibitor of G protein-coupled

receptor kinase 2 (GRK2). This document details the compound's primary target engagement,

its broader selectivity profile across the kinome, and the experimental methodologies used for

these determinations.

Introduction to CCG258208 Hydrochloride
CCG258208 hydrochloride is a small molecule inhibitor derived from the paroxetine scaffold.

[1] It has emerged as a significant research tool and potential therapeutic agent, particularly in

the context of heart failure, where GRK2 is upregulated.[1][2] By selectively inhibiting GRK2,

CCG258208 can modulate the desensitization of G protein-coupled receptors (GPCRs), such

as the β-adrenergic receptors, which play a crucial role in cardiac function.[1][2]

Target Specificity: Potent Inhibition of GRK2
The primary molecular target of CCG258208 is G protein-coupled receptor kinase 2 (GRK2).
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Quantitative Analysis of GRK2 Inhibition
CCG258208 demonstrates potent, nanomolar-level inhibition of GRK2. The half-maximal

inhibitory concentration (IC50) has been determined to be 30 nM.[3][4][5] This high potency

establishes CCG258208 as a highly effective inhibitor of its primary target.

Target Selectivity Profile
A critical attribute of a high-quality chemical probe or therapeutic candidate is its selectivity for

the intended target over other related and unrelated proteins. CCG258208 has been

extensively profiled to determine its selectivity.

Selectivity Against Other GRK Family Members
CCG258208 exhibits significant selectivity for GRK2 over other members of the GRK family.

This is crucial for minimizing off-target effects that could arise from inhibiting other GRKs

involved in various physiological processes.

Target Kinase IC50 Fold Selectivity vs. GRK2

GRK2 30 nM -

GRK1 87.3 µM >2500-fold

GRK5 7.09 µM ~230-fold

Table 1: Selectivity of CCG258208 against GRK family members.[3][4][5]

Selectivity Against Other Kinases
CCG258208 also demonstrates high selectivity against other kinases, including Protein Kinase

A (PKA) and Rho-associated coiled-coil containing protein kinase 1 (ROCK1).[3][4][5]

Target Kinase IC50 Fold Selectivity vs. GRK2

PKA >87.3 µM >2500-fold

ROCK1 >87.3 µM >2500-fold
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Table 2: Selectivity of CCG258208 against PKA and ROCK1.[3][4]

Broad Kinome Selectivity
To assess its broader selectivity, CCG258208 was screened against a panel of 104 kinases at

a concentration of 1 µM.[6] The results of this kinome scan confirm the high selectivity of

CCG258208 for the GRK2 subfamily.[6] In this screen, CCG258208 inhibited GRK2 and GRK3

activity to less than 2.5% of the control, with minimal off-target activity observed for the other

kinases in the panel.[6]

Signaling Pathway of GRK2 Inhibition
CCG258208 exerts its effects by directly inhibiting the catalytic activity of GRK2.[2] This

prevents the phosphorylation of activated GPCRs, a key step in their desensitization and

subsequent internalization. The diagram below illustrates the canonical GPCR signaling

pathway and the point of intervention by CCG258208.
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Caption: GRK2-mediated GPCR desensitization pathway and inhibition by CCG258208.

Experimental Protocols
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The following are detailed methodologies for the key experiments cited in the determination of

CCG258208's target specificity and selectivity.

Kinase Activity Assays (GRK1, GRK2, GRK5)
This protocol describes the determination of IC50 values for CCG258208 against GRK family

members.

Materials:

Recombinant human GRK1, GRK2, and GRK5

Tubulin (as substrate)

Assay Buffer: 20 mM HEPES (pH 7.0), 2 mM MgCl₂, 0.025% n-dodecyl β-D-maltoside

CCG258208 hydrochloride

ATP

ADP-Glo™ Kinase Assay kit (Promega)

Luminometer

Procedure:

Prepare a dilution series of CCG258208 hydrochloride in the assay buffer.

In a 384-well plate, add 50 nM of the respective GRK enzyme (GRK1, GRK2, or GRK5).

Add 500 nM of tubulin as the substrate.

Add the diluted CCG258208 to the wells.

Initiate the kinase reaction by adding ATP to a final concentration equal to the Km for each

respective kinase.

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
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Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase

Assay kit according to the manufacturer's instructions.

Measure luminescence using a plate reader.

Calculate the percent inhibition for each concentration of CCG258208 and determine the

IC50 value by fitting the data to a dose-response curve.

PKA and ROCK1 Inhibition Assays
This protocol outlines the procedure for assessing the inhibitory activity of CCG258208 against

PKA and ROCK1.[6]

Materials:

Recombinant human PKA and ROCK1

Appropriate substrates for PKA and ROCK1

Assay Buffer (specific to each kinase)

CCG258208 hydrochloride

ATP

ADP-Glo™ Kinase Assay kit (Promega)

Luminometer

Procedure:

Prepare an eight-point concentration range of CCG258208 for PKA IC50 determination and

a single concentration of 10 µM for ROCK1 percent inhibition.[6]

Follow the general procedure for the kinase activity assay as described in section 5.1, using

the specific enzymes, substrates, and optimal reaction conditions for PKA and ROCK1.

For PKA, perform the assay in duplicate and repeat in triplicate on separate days.[6]
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For ROCK1, screen at 10 µM in triplicate and repeat on three separate days.[6]

Measure luminescence and calculate the IC50 for PKA and the percent inhibition for ROCK1.

Kinome Selectivity Profiling (scanELECT)
This protocol provides an overview of the broad kinome screening methodology.[6]

Methodology: The kinome-wide selectivity of CCG258208 was assessed using the scanELECT

kinase selectivity and profiling assay panel performed by DiscoverX (now part of Eurofins).[6]

This assay evaluates the thermodynamic inhibitor-binding affinity.[6]

Procedure Overview:

CCG258208 was submitted for evaluation at a concentration of 1 µM.[6]

The compound was screened against a panel of 104 human kinases, with the addition of

GRK1, GRK2, GRK3, GRK4, GRK7, PRKD2, and ROCK1.[6]

The assay reports the remaining percent of control activity for each kinase in the presence of

the inhibitor. A lower percentage indicates stronger binding and inhibition.

Cell-Based µ-Opioid Receptor (MOR) Internalization
Assay
This assay evaluates the functional consequence of GRK2 inhibition in a cellular context.[6]

Materials:

HEK293 or U2OS cells stably expressing a Superecliptic pHluorin-tagged µ-opioid receptor

(SpH-MOR).[6]

Cell culture medium

CCG258208 hydrochloride

DAMGO (a MOR agonist)
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Paroxetine (as a control)

High-content imaging system

Procedure:

Plate the SpH-MOR expressing cells in a multi-well plate suitable for imaging.

Pre-treat the cells with CCG258208 (e.g., at 20 µM) for 20 minutes.[6]

Stimulate the cells with a MOR agonist, such as DAMGO, to induce receptor internalization.

Image the cells using a high-content imaging system to visualize the translocation of the

fluorescently tagged MOR from the cell surface to intracellular compartments.

Quantify the degree of receptor internalization in the presence and absence of CCG258208.

A reduction in internalization indicates successful inhibition of GRK-mediated receptor

desensitization.
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Caption: Workflow for the µ-opioid receptor internalization assay.

Conclusion
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CCG258208 hydrochloride is a potent and highly selective inhibitor of GRK2. Its specificity

has been rigorously demonstrated through a combination of in vitro kinase assays and broad

kinome profiling. The compound's ability to functionally inhibit GRK2-mediated processes in

cellular systems further validates its mechanism of action. This detailed profile makes

CCG258208 an invaluable tool for studying the physiological and pathological roles of GRK2

and a promising lead compound for the development of novel therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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